3-Hydroxycholestan-6-yl sulfate
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Overview
Description
3-Hydroxycholestan-6-yl sulfate is a steroid sulfate that is found in the human body and is involved in various physiological processes. It has been studied extensively in recent years due to its potential applications in scientific research.
Scientific Research Applications
3-Hydroxycholestan-6-yl sulfate has been studied extensively in the field of lipid metabolism. It is involved in the regulation of cholesterol and bile acid metabolism, and its levels have been found to be altered in various diseases such as atherosclerosis, liver disease, and diabetes. It has also been investigated for its potential role in the development of Alzheimer's disease.
Mechanism of Action
The exact mechanism of action of 3-Hydroxycholestan-6-yl sulfate is not fully understood. However, it is believed to act as a signaling molecule that regulates various metabolic processes. It has been shown to activate the liver X receptor (LXR), which plays a key role in the regulation of cholesterol and bile acid metabolism.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to regulate the expression of genes involved in cholesterol and bile acid metabolism, as well as inflammation and oxidative stress. It has also been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-Hydroxycholestan-6-yl sulfate in lab experiments is its involvement in various physiological processes. This makes it an important molecule to study in the context of various diseases and metabolic disorders. However, one of the limitations is the difficulty in synthesizing it in large quantities, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 3-Hydroxycholestan-6-yl sulfate. One area of interest is its potential role in the development of Alzheimer's disease. It has been suggested that alterations in cholesterol metabolism may contribute to the development of the disease, and this compound may play a role in this process. Another area of interest is the development of new therapies for diseases such as atherosclerosis and liver disease, which may involve targeting the regulation of cholesterol and bile acid metabolism.
Synthesis Methods
3-Hydroxycholestan-6-yl sulfate can be synthesized from cholesterol by the action of the enzyme sulfotransferase. The reaction involves the transfer of a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group at position 6 of the cholesterol molecule.
properties
CAS RN |
141677-59-0 |
---|---|
Molecular Formula |
C27H48NaO5S |
Molecular Weight |
507.7 g/mol |
InChI |
InChI=1S/C27H48O5S.Na/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(32-33(29,30)31)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4;/h17-25,28H,6-16H2,1-5H3,(H,29,30,31);/t18-,19+,20+,21-,22+,23+,24-,25+,26-,27-;/m1./s1 |
InChI Key |
PJYBMXLGEQDGDW-KDYNESQISA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)OS(=O)(=O)O)C.[Na] |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)OS(=O)(=O)O)C.[Na] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)OS(=O)(=O)O)C.[Na] |
synonyms |
3 beta-hydroxy-5 alpha-cholestan-6 alpha-yl sulfate 3-hydroxycholestan-6-yl sulfate 3-hydroxycholestan-6-yl sulfate, monosodium salt 3-OH-cholest-6-SO4 |
Origin of Product |
United States |
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